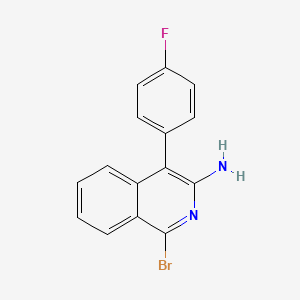

1-Bromo-4-(4-fluorophenyl)-3-isoquinolinylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

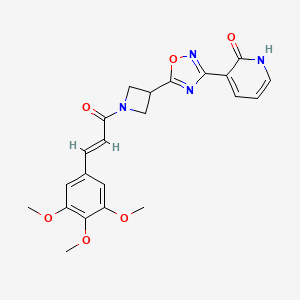

Description

“1-Bromo-4-(4-fluorophenyl)-3-isoquinolinylamine” is a complex organic compound. It contains an isoquinoline group, which is a type of nitrogen-containing heterocycle that’s often found in various natural products and pharmaceuticals . The compound also has a bromine atom and a fluorine atom attached to different phenyl rings, which could potentially influence its reactivity and properties.

Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with similar functional groups often undergo reactions like nucleophilic aromatic substitution (where the bromine or fluorine could be replaced by a nucleophile) or metal-catalyzed cross-coupling .

Scientific Research Applications

Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase

Compounds related to 1-Bromo-4-(4-fluorophenyl)-3-isoquinolinylamine have been synthesized and evaluated for their cytotoxicity against cancer cells, specifically targeting the epidermal growth factor receptor tyrosine kinase (EGFR-TK). A series of derivatives exhibited significant cytotoxicity and selectivity against HeLa cells, suggesting potential applications as cancer therapeutics (Mphahlele, Paumo, & Choong, 2017).

Magnetic Properties of Molecular Solids

Research into novel ion-pair complexes, including those structurally related to this compound, has uncovered interesting magnetic properties. These properties include transitions from antiferromagnetic to ferromagnetic phases, indicating potential applications in materials science and magnetic storage technologies (Ni et al., 2005).

Antimycobacterial Agents

In the quest for new antimycobacterial agents, derivatives of this compound have been synthesized and tested against Mycobacterium tuberculosis. Some of these compounds displayed significant potency, outperforming standard first-line TB drugs, indicating their potential as novel antimycobacterial drugs (Muthusaravanan, Perumal, Yogeeswari, & Sriram, 2010).

Development of Fungicides

The structural manipulation of compounds akin to this compound has led to the synthesis of potential fungicides. For example, a compound exhibiting a Z configuration about its C=C double bond showed promise in agricultural applications to control fungal diseases (Chai & Liu, 2011).

Inhibitors of Influenza A Endonuclease

Derivatives of this compound have been synthesized and evaluated as inhibitors of the 2009 pandemic H1N1 influenza A endonuclease. This research provides a foundation for the development of novel antiviral drugs targeting the influenza virus (Sagong et al., 2013).

properties

IUPAC Name |

1-bromo-4-(4-fluorophenyl)isoquinolin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFN2/c16-14-12-4-2-1-3-11(12)13(15(18)19-14)9-5-7-10(17)8-6-9/h1-8H,(H2,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGDDURRPRLJCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N=C2Br)N)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2626413.png)

![2-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2626414.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2626419.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2626421.png)

![(E)-2-(4-Chlorophenyl)-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]ethenesulfonamide](/img/structure/B2626423.png)

![3,5-dimethyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,2-oxazole-4-carboxamide](/img/structure/B2626431.png)